4-Fluoro-3-methylbenzonitrile
Overview
Description
4-Fluoro-3-methylbenzonitrile: is an organic compound with the molecular formula C8H6FN and a molecular weight of 135.14 g/mol . It is a derivative of benzonitrile, where a fluorine atom is substituted at the fourth position and a methyl group at the third position on the benzene ring. This compound is typically found as a white to light yellow crystalline powder .
Mechanism of Action
Mode of Action
It’s known that benzonitrile derivatives can participate in various chemical reactions such as nucleophilic substitution and oxidation . The fluorine atom in the compound could potentially enhance its reactivity, making it a good leaving group in certain reactions.
Biochemical Pathways
For instance, they can participate in the Suzuki–Miyaura coupling, a type of cross-coupling reaction used in organic chemistry .
Pharmacokinetics
The compound’s molecular weight (13514 Da) suggests that it could potentially be absorbed and distributed in the body . The presence of a fluorine atom might also influence its metabolic stability and excretion patterns.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-3-methylbenzonitrile . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Moreover, the compound’s interaction with its targets can also be influenced by the specific biological environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-3-methylbenzonitrile involves the reaction of 4-bromo-3-methylbenzonitrile with silver fluoride in the presence of a palladium catalyst and toluene as the solvent. The reaction is carried out in a sealed tube at 130°C for 18 hours . The reaction mixture is then filtered to remove solids, and the product is isolated.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of toxic reagents and high temperatures.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic substitution: 4-amino-3-methylbenzonitrile or 4-thio-3-methylbenzonitrile.
Oxidation: 4-fluoro-3-methylbenzoic acid.
Reduction: 4-fluoro-3-methylbenzylamine.
Scientific Research Applications
4-Fluoro-3-methylbenzonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: As a building block for the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-Fluoro-4-methylbenzonitrile
- 4-Fluoro-2-methylbenzonitrile
- 4-Fluoro-3-nitrobenzonitrile
Comparison:
- 3-Fluoro-4-methylbenzonitrile: Similar structure but with the fluorine and methyl groups swapped. It has different reactivity and applications.
- 4-Fluoro-2-methylbenzonitrile: The methyl group is at the second position, leading to different steric and electronic effects.
- 4-Fluoro-3-nitrobenzonitrile: Contains a nitro group instead of a methyl group, significantly altering its chemical properties and reactivity .
4-Fluoro-3-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
4-fluoro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAHKIIWJDJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381307 | |
Record name | 4-Fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185147-08-4 | |
Record name | 4-Fluoro-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185147-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational methods were employed to investigate 4-fluoro-3-methylbenzonitrile and what key properties were explored?
A1: The researchers utilized quantum chemical calculations to examine the properties of this compound. Specifically, they focused on:
- Molecular Optimized Structure: Determining the most stable three-dimensional arrangement of atoms within the molecule. []
- NLO Applications: Evaluating the compound's potential for non-linear optical applications, such as frequency doubling and second harmonic generation (SHG), which are crucial in laser technology and optical materials. []
- Fock Matrix of NBO Analysis: Analyzing the molecule's electronic structure and bonding interactions using Natural Bond Orbital (NBO) analysis. []
- HOMO and LUMO Frontier Orbital Energies Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and potential interactions. []
- Thermochemistry Properties: Calculating various thermodynamic properties, offering insights into the molecule's stability and behavior under different conditions. []
Q2: What insights did the computational study reveal about the potential applications of this compound?
A2: The study suggests that this compound might possess suitable properties for non-linear optical applications like frequency doubling and second harmonic generation (SHG). [] This finding could be relevant for developing new materials for lasers and other optical technologies.
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